

# Application Notes and Protocols: CUHK242 for Neurodegenerative Disease Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CUHK242

Cat. No.: B15584872

[Get Quote](#)

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive review of publicly available scientific literature, patents, and institutional publications, we must report that there is no specific information available for a compound or tool designated as "**CUHK242**" in the context of neurodegenerative disease research. This term does not appear in accessible databases and research publications from The Chinese University of Hong Kong (CUHK) or other scientific sources.

It is possible that "**CUHK242**" represents an internal, pre-publication designation for a novel therapeutic or research compound that has not yet been disclosed to the public.

While we cannot provide specific data and protocols for "**CUHK242**," we are pleased to highlight other significant and publicly documented research from CUHK in the field of neurodegenerative diseases. These advancements offer valuable tools and insights for the scientific community. Below are summaries of notable compounds that have emerged from CUHK's drug discovery efforts.

## Alternative Neuroprotective Compounds from CUHK Research

Researchers at The Chinese University of Hong Kong have been at the forefront of developing novel therapeutic strategies for neurodegenerative disorders. Here are some of the key discoveries that may be of interest:

## BB10: A Novel Bilobalide Derivative for Neuroprotection

A research team at CUHK has successfully modified bilobalide, a natural product from the Ginkgo tree, to create a new derivative named BB10. This novel compound has demonstrated significant neuroprotective effects against ferroptosis, a form of iron-dependent programmed cell death implicated in conditions like Alzheimer's disease.[\[1\]](#)

Key Features of BB10:

- Mechanism of Action: BB10 protects brain cells by reducing the accumulation of toxic byproducts of lipid peroxidation during ferroptosis and maintaining levels of antioxidant enzymes.[\[1\]](#)
- Therapeutic Potential: Shows promise as a novel treatment for neurodegenerative diseases where ferroptosis is a contributing factor.

## SUMO1(15-55): A Peptide Inhibitor for Parkinson's Disease

Scientists at CUHK have developed a novel peptide inhibitor, SUMO1(15-55), which targets the aggregation of  $\alpha$ -synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Key Features of SUMO1(15-55):

- Mechanism of Action: This peptide inhibitor directly interferes with the formation of toxic  $\alpha$ -synuclein aggregates, known as Lewy bodies, which are hallmarks of Parkinson's disease.[\[2\]](#)
- Preclinical Efficacy: Treatment with SUMO1(15-55) has been shown to ameliorate neurodegenerative symptoms in a *Drosophila* (fruit fly) model of Parkinson's disease.[\[2\]](#)[\[3\]](#) The team is now working on a gene therapy approach to deliver this peptide to the brain.[\[4\]](#)[\[5\]](#)

## BCH001: A Small Molecule Inhibitor for Huntington's Disease

A research group at CUHK has identified a potential therapeutic target and a corresponding small molecule inhibitor, BCH001, for Huntington's disease. Their research found that the levels of an enzyme called Poly(A) RNA polymerase D5 (PAPD5) are significantly elevated in the brains of Huntington's disease patients.[6]

Key Features of BCH001:

- Mechanism of Action: BCH001 is an inhibitor of PAPD5. By blocking the activity of this enzyme, it disrupts a signaling pathway that leads to the death of neurons.[6]
- Preclinical Efficacy: This small molecule has been shown to reduce neuronal cell death in various preclinical models of Huntington's disease.[6]

## Conclusion

While the specific details for "**CUHK242**" remain elusive, the innovative research landscape at The Chinese University of Hong Kong provides a wealth of other promising tools for the study and potential treatment of neurodegenerative diseases. We encourage the research community to explore the published work on compounds such as BB10, SUMO1(15-55), and BCH001.

Should information on "**CUHK242**" become publicly available, we will endeavor to provide the detailed application notes and protocols as originally requested. We recommend monitoring publications from The Chinese University of Hong Kong for the latest updates in their neurodegenerative disease research programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CU Medicine modifies Gingko tree extract with innovative molecular editing Innovation drives the development of new drugs for neurodegenerative diseases | CUHK Communications and Public Relations Office [cpr.cuhk.edu.hk]

- 2. New Treatment Puts a Brake on Parkinson's - CUHK in Touch  
[cuhkintouch.cpr.cuhk.edu.hk]
- 3. mims.com [mims.com]
- 4. Breaking barriers: new solution to Parkinson's neurodegeneration - CUHK in Touch  
[cuhkintouch.cpr.cuhk.edu.hk]
- 5. CUHK unveils a new gene therapy targeting Parkinson's disease | CUHK Communications and Public Relations Office [cpr.cuhk.edu.hk]
- 6. CUHK uncovers new Huntington's disease mechanism [thestandard.com.hk]
- To cite this document: BenchChem. [Application Notes and Protocols: CUHK242 for Neurodegenerative Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584872#cuhk242-as-a-tool-for-studying-neurodegenerative-diseases]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)